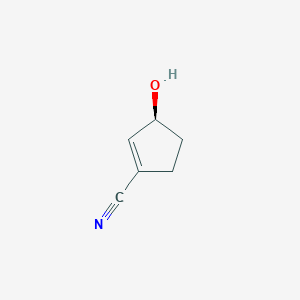

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclopentene derivative in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentenone or cyclopentene carboxylic acid.

Reduction: Formation of cyclopentylamine derivatives.

Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Neuroprotective Properties

One of the most significant applications of (S)-3-Hydroxycyclopent-1-ene-1-carbonitrile is its role in neuroprotection, particularly in the context of acute brain injuries such as strokes. Research indicates that compounds similar to this compound exhibit the ability to minimize neuronal damage following ischemic events. For instance, a study highlighted that related compounds could decrease infarct size and improve motor function when administered after the onset of a stroke, demonstrating their potential as neuroprotective agents .

Pharmaceutical Applications

This compound is being explored for its potential in drug development aimed at treating various neurological disorders. Its structural properties allow for modifications that can enhance its efficacy and specificity in targeting neural pathways involved in conditions like stroke and traumatic brain injuries. The compound has been included in patents related to therapies for acute brain injuries, highlighting its relevance in pharmaceutical research .

Table 1: Comparison of Synthesis Methods

| Method | Enzyme Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Biotransformation | Alcaligenes sp. lipase | 75 | 90 |

| Lipase-mediated reactions | Candida antarctica lipase | 48 | 99 |

| Chemical synthesis | Various reagents | Variable | Variable |

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its analogues in preclinical models. For example:

- Study on Stroke Models : A study demonstrated that administration of a compound similar to this compound significantly reduced motor deficits in rodent models when given post-stroke, emphasizing its therapeutic window for intervention .

- Neuroprotection Mechanisms : Further research indicated that these compounds may reduce metabolic rates in neurons during ischemia, thus conserving energy and preventing cell death .

Mechanism of Action

The mechanism of action of (S)-3-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclopentanol: Similar structure but lacks the nitrile group.

Cyclopentene: Lacks both the hydroxyl and nitrile groups.

Cyclopentanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclopentene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile is a chiral compound characterized by a cyclopentene ring with a hydroxyl group and a carbonitrile functional group. Its unique structural attributes contribute to its potential biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features the following key structural elements:

- Cyclopentene Ring : Provides a stable framework for substitution.

- Hydroxyl Group : Located at the 3-position, influencing solubility and reactivity.

- Carbonitrile Group : Positioned at the 1-position, contributing to its biological activity.

Biological Activity

Research indicates that this compound interacts with several biological targets, particularly in the CNS. Notably, it has been identified as a ligand for gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission modulation. This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy.

Binding Affinity Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to GABA receptors. The following table summarizes key findings related to its binding affinity:

| Compound Name | Binding Affinity (K_i) | Target Receptor |

|---|---|---|

| This compound | 66 nM | GABA Receptor |

| 3-Hydroxycyclopent-1-enecarboxylic acid | 35 nM | GHB Binding Site |

These findings indicate that this compound may possess neuroprotective properties similar to known GABA receptor ligands .

Synthesis Methods

Several synthetic routes have been explored to produce this compound. The synthesis typically involves multi-step reactions that include:

- Cyclization of Precursors : Formation of the cyclopentene ring.

- Functionalization : Introduction of hydroxyl and carbonitrile groups through selective reactions.

The overall yield from these synthetic methods varies but has been reported as low as 18% due to challenges in purification and stability of intermediates .

Neuropharmacological Applications

A study examined the effects of this compound on anxiety-like behaviors in animal models. The results indicated that administration of the compound resulted in reduced anxiety levels, supporting its potential as a therapeutic agent for anxiety disorders.

Comparative Analysis with Similar Compounds

Comparative studies between this compound and structurally similar compounds highlight its unique pharmacological profile:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Hydroxycyclopent-1-enecarboxylic acid | Hydroxyl and carboxylic acid groups | Potent ligand for GABA sites |

| 2-Hydroxycyclopent-2-enecarbonitrile | Hydroxyl group on a different carbon | Different reactivity due to positional changes |

This comparative analysis emphasizes that while similar compounds may exhibit biological activity, the specific combination of functional groups and stereochemistry in this compound may confer distinct pharmacological properties .

Properties

Molecular Formula |

C6H7NO |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

(3S)-3-hydroxycyclopentene-1-carbonitrile |

InChI |

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2/t6-/m0/s1 |

InChI Key |

IYOLIXRFRLZZCC-LURJTMIESA-N |

Isomeric SMILES |

C1CC(=C[C@H]1O)C#N |

Canonical SMILES |

C1CC(=CC1O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.